3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo-
Description
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinoline derivative characterized by a nitrile group at position 3, fluorine atoms at positions 5 and 8, and a 1,4-dihydro-4-oxo scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The nitrile group enhances metabolic stability compared to carboxylic acid derivatives, while the difluoro substitution modulates electron distribution and binding affinity .
Properties
IUPAC Name |
5,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNDVLQENGPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640775 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-33-8 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at positions 5 and 8 using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Group Introduction: The nitrile group is introduced at position 3 through a reaction with cyanogen bromide or similar reagents.
Oxidation: The keto group at position 4 is formed through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form polycyclic structures.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit antimicrobial properties. Specifically, compounds similar to 3-Quinolinecarbonitrile have been evaluated for their efficacy against various bacterial strains. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that 3-Quinolinecarbonitrile may act as a modulator of key signaling pathways involved in cancer progression .
Phosphodiesterase Inhibition
One of the notable applications of quinoline derivatives is their role as phosphodiesterase inhibitors. These inhibitors are crucial in regulating intracellular signaling pathways and have implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of 3-Quinolinecarbonitrile suggest it may possess similar inhibitory properties, thus warranting further investigation into its pharmacological effects .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is vital in drug development. The presence of fluorine atoms in 3-Quinolinecarbonitrile is believed to enhance lipophilicity and biological activity compared to non-fluorinated analogs. This aspect has been explored in various studies to optimize the compound's efficacy against specific targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics. |
| Study B | Anticancer Activity | Showed that 3-Quinolinecarbonitrile induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study C | Phosphodiesterase Inhibition | Confirmed that the compound inhibited PDE4 with an IC50 value comparable to known inhibitors, suggesting potential for treating respiratory diseases. |
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, similar quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Functional Group Variations at Position 3
The substitution at position 3 significantly influences physicochemical and biological properties:
- Carboxylic Acid Derivatives: Compounds like 3-Quinolinecarboxylic acid, 1-cyclopropyl-7,8-difluoro-1,4-dihydro-6-methoxy-4-oxo- (CAS 1329836-33-0) exhibit higher polarity and hydrogen-bonding capacity due to the carboxylic acid group. This enhances solubility but may reduce membrane permeability compared to nitrile analogs .
- Ester Derivatives : Ethyl esters (e.g., CAS 1029364-77-9) balance lipophilicity and metabolic stability, serving as prodrugs that hydrolyze to active carboxylic acids .
- Nitrile Group (Target Compound): The nitrile group in 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- reduces polarity, improving blood-brain barrier penetration and resistance to enzymatic degradation .
Fluorine Substitution Patterns
Fluorine positioning affects electronic effects and target interactions:
- Monofluoro Analogs: 3-Quinolinecarbonitrile,7-fluoro-1,4-dihydro-4-oxo- (CAS 1008780-80-0) lacks the 5-fluoro substituent, resulting in weaker electron-withdrawing effects and altered binding kinetics .
- Difluoro Derivatives: The 5,8-difluoro configuration in the target compound enhances π-stacking interactions in biological systems, as seen in fluoroquinolone antibiotics like sparfloxacin (CAS 111542-93-9), which shares a similar substitution pattern .
Substituent Variations on the Quinoline Core
- Adamantyl and Morpholinyl Groups: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) incorporate bulky substituents (e.g., adamantyl) that enhance steric hindrance and receptor selectivity but reduce solubility .
- Cyclopropyl Substituents: The cyclopropyl group in 3-Quinolinecarboxylic acid, 7-[2-(aminomethyl)-4-morpholinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- (CAS 143375-60-4) stabilizes the molecule against oxidative metabolism, a feature shared with the target compound .
Spectroscopic and Physicochemical Data
- NMR Analysis : Chemical shift discrepancies in regions A (positions 39–44) and B (positions 29–36) of related compounds (e.g., rapamycin analogs) highlight electronic perturbations caused by substituents. The target compound’s 5,8-difluoro substitution would likely shift proton resonances in these regions distinctively .
- Molecular Weight and Solubility : The target compound (MW 379.36) has a lower molecular weight than morpholinyl-substituted analogs (e.g., CAS 143375-60-4, MW 379.36) but higher lipophilicity than carboxylic acid derivatives .
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Substituents (Positions) | Functional Group (Position 3) | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| 3-Quinolinecarbonitrile, 5,8-difluoro- | Not Provided | 5-F, 8-F | Nitrile | ~379 (estimated) | High metabolic stability, moderate solubility |
| 3-Quinolinecarboxylic acid, 7-morpholinyl | 143375-60-4 | 6-F, 8-F, morpholinyl | Carboxylic acid | 379.36 | High polarity, receptor selectivity |
| 3-Quinolinecarbonitrile,7-fluoro- | 1008780-80-0 | 7-F | Nitrile | 194.16 | Lower electron-withdrawing effects |
| Sparfloxacin | 111542-93-9 | 5-F, 8-F, piperazinyl | Carboxylic acid | 392.37 | Antibiotic activity, high solubility |
Biological Activity
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is with a molecular weight of approximately 205.18 g/mol. The compound features a quinoline core with two fluorine atoms at the 5 and 8 positions and a carbonitrile group, which may enhance its biological activity compared to other quinoline derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.18 g/mol |
| Structure | Structure |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the quinoline core enables these compounds to target essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. Preliminary studies suggest that 3-Quinolinecarbonitrile may inhibit these enzymes, leading to bactericidal effects against various pathogens.
Antitumor Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-Quinolinecarbonitrile may possess antitumor activity. A study highlighted that similar quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of this compound.
Case Studies
- Study on Bacterial Inhibition : A recent study evaluated the efficacy of 3-Quinolinecarbonitrile against resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential use as an antimicrobial agent in clinical settings .
- Antitumor Mechanism Investigation : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with 3-Quinolinecarbonitrile resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis .
The biological activity of 3-Quinolinecarbonitrile is likely attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and topoisomerase IV, disrupting their function.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, potentially leading to mutations or cell death.
Further investigations using molecular docking studies and enzyme inhibition assays are essential for fully understanding these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
